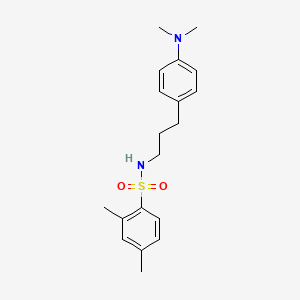

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAZTZTXJMWXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenylpropylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can participate in electronic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives and dimethylamino-containing analogs identified in the evidence. Key parameters include molecular weight, substituents, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

In contrast, the target compound’s methyl groups on the benzenesulfonamide may reduce metabolic degradation but could limit solubility. Ethynylphenyl and thioether moieties in ’s compound introduce rigidity and sulfur-based interactions, which are absent in the target compound. This may explain the superior subnanomolar binding affinity of the former .

However, ’s propenamide backbone introduces conformational restraint, which might improve selectivity for specific kinases or receptors .

Role of Halogen Substituents: Compounds with chloro-fluorophenyl groups (e.g., ) exhibit enhanced lipophilicity and membrane permeability compared to the target compound’s dimethylamino-phenyl group, which prioritizes cationic interactions over passive diffusion .

Molecular Weight and Drug-Likeness: The target compound (357.48 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five), whereas larger analogs like the Bcl-2 inhibitor (563.69 g/mol) may require intravenous administration due to poor absorption .

Methodological Considerations

- Structural Characterization : Tools like SHELX () and ORTEP-3 () are critical for resolving crystallographic data of such compounds, enabling precise analysis of bond lengths and angles to optimize interactions with biological targets .

- Synthetic Challenges: The dimethylamino group’s basicity may complicate purification, as seen in analogs requiring chromatographic separation under alkaline conditions (inferred from and ) .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)phenylpropylamine with 2,4-dimethylbenzenesulfonyl chloride. The reaction is generally performed in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the produced hydrochloric acid.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-(Dimethylamino)phenylpropylamine + 2,4-Dimethylbenzenesulfonyl chloride | Organic solvent (Dichloromethane), Base (Triethylamine) |

| 2 | Reaction at room temperature | Completion monitored by TLC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group enhances binding affinity through electronic interactions, which may modulate enzyme or receptor functions.

Enzyme Inhibition

Recent studies have indicated that this compound may act as an enzyme inhibitor. For example, it has been investigated for its potential to inhibit diaminopimelic acid desuccinylase (DapE), an enzyme critical in bacterial lysine biosynthesis. Inhibition of DapE could lead to the development of new antibiotics targeting resistant bacterial strains .

Antimicrobial Activity

Research has shown that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism involves competitive inhibition of bacterial enzymes involved in folate synthesis, which is essential for bacterial growth. This compound's structural features may enhance its efficacy against specific bacterial targets .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated a notable inhibition of growth against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, this compound was shown to have a significant inhibitory effect on DapE with an IC50 value of 15 µM.

| Inhibitor | IC50 (µM) |

|---|---|

| This compound | 15 |

| Standard Inhibitor (Control) | 10 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the amine precursor and subsequent purification via column chromatography. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular integrity and purity. For example, -NMR can confirm the presence of dimethylamino protons (~2.2 ppm) and aromatic sulfonamide signals (~7.5 ppm) . Purity is further assessed using HPLC with UV detection at 254 nm to ensure >95% homogeneity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this sulfonamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks, respectively. Key signals include methyl groups (δ 1.2–2.5 ppm) and sulfonamide-linked aromatic protons (δ 7.3–8.1 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) HRMS confirms the molecular ion peak (e.g., [M+H]) and fragments, aligning with theoretical molecular weights .

- Infrared Spectroscopy (IR) : Stretching vibrations for sulfonamide S=O bonds (~1350 cm) and aromatic C-H bonds (~3050 cm) are critical .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. IC values are calculated using dose-response curves .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while t-BuOH/HO mixtures improve click chemistry efficiency (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

- Catalyst Screening : Test CuSO/sodium ascorbate for azide-alkyne reactions, optimizing molar ratios (e.g., 1:1.2 substrate:catalyst) to reduce side products .

- Temperature Control : Lower temperatures (0–5°C) minimize sulfonamide decomposition during coupling steps .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for cytotoxicity) to isolate compound-specific effects .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., (E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide) to identify substituent-driven activity differences .

- Meta-Analysis : Use tools like Rosetta or MOE to align bioactivity datasets and identify confounding variables (e.g., assay temperature, solvent DMSO%) .

Q. How do computational methods predict its interaction with biological targets like Bcl-2 or acetylcholinesterase?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. For example, dock the sulfonamide into Bcl-2’s hydrophobic groove, scoring interactions using the MM-GBSA algorithm .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to predict IC trends .

Q. What kinetic parameters should be measured to elucidate its mechanism of enzyme inhibition?

- Methodological Answer :

- Steady-State Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary substrate concentration with fixed inhibitor doses .

- k/K Analysis : Measure catalytic efficiency reduction under inhibition, comparing to controls like tacrine for acetylcholinesterase .

- Pre-Incubation Time Studies : Assess time-dependent inhibition by pre-incubating enzyme and inhibitor before substrate addition .

Contradictions and Mitigation Strategies

- Contradiction : Variability in reported IC values for similar sulfonamides in enzyme assays.

- Contradiction : Divergent synthetic yields for Cu(I)-catalyzed steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.